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An In-depth Technical Guide to Ethyl 3-furoate (CAS 614-98-2) for Advanced Research and

Development

Abstract
Ethyl 3-furoate (CAS No. 614-98-2) is a key heterocyclic building block possessing a furan

core substituted with an ethyl ester at the 3-position. This guide provides a comprehensive

technical overview for researchers, chemists, and drug development professionals. We will

explore its fundamental physicochemical properties, detailed spectroscopic profile for structural

verification, a validated synthesis protocol, and its nuanced reactivity. The document

emphasizes its role as a versatile intermediate in the synthesis of complex molecular

architectures, particularly in medicinal chemistry and materials science, supported by

authoritative references.

Chemical Identity and Nomenclature
Ethyl 3-furoate is an organic chemical compound classified as a carboxylic ester of 3-furoic

acid.[1]

CAS Number: 614-98-2[2][3][4]

IUPAC Name: ethyl furan-3-carboxylate[1]

Synonyms: Ethyl 3-furancarboxylate, 3-Furancarboxylic acid ethyl ester, 3-Furoic acid ethyl

ester[1][5][6]
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Molecular Formula: C₇H₈O₃[1][2][3]

Molecular Weight: 140.14 g/mol [1][2][3]

InChI Key: LOFDXZJSDVCYAS-UHFFFAOYSA-N[1][2]

SMILES: CCOC(=O)C1=COC=C1[1]

Physicochemical Properties
The physical and chemical properties of Ethyl 3-furoate are critical for its handling, reaction

setup, and purification. It exists as a colorless to light yellow clear liquid.[6][7]

Property Value Source(s)

Boiling Point

184.8 °C (estimated at 760

mmHg) 93-95 °C (at 35

mmHg)

[2][8][9]

Density
1.108 - 1.112 g/cm³ at 20 °C

1.038 g/mL at 25 °C
[2][8][9]

Refractive Index (n20/D) 1.459 - 1.462 [2][8]

Flash Point 59 °C (138.2 °F) - closed cup [2]

Vapor Pressure
0.719 mmHg at 25 °C

(estimated)
[8]

Storage Temperature 2-8°C [2][6]

Solubility

Sparingly soluble in

Chloroform, slightly soluble in

Ethyl Acetate and Methanol

[6]

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of Ethyl 3-furoate.

¹H NMR Spectroscopy
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The proton NMR spectrum provides distinct signals corresponding to the ethyl group and the

three non-equivalent protons on the furan ring.

Ethyl Protons: A triplet signal for the methyl group (-CH₃) and a quartet for the methylene

group (-OCH₂-).

Furan Protons: Three signals in the aromatic region, corresponding to the protons at the C2,

C4, and C5 positions of the furan ring. The proton at C2 typically appears at the most

downfield shift.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique

carbon atom in the molecule.[10]

Carbonyl Carbon (C=O): Signal in the typical ester carbonyl region.

Furan Carbons: Four signals corresponding to the sp²-hybridized carbons of the furan ring.

Ethyl Carbons: Two signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ester and the

furan ether linkage.

C-H Stretch: Signals for the sp² C-H bonds of the furan ring and sp³ C-H bonds of the ethyl

group.

C=C Stretch: Absorptions related to the carbon-carbon double bonds within the furan ring.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight of the

compound.[3][11]

Key Fragments: Common fragmentation patterns include the loss of the ethoxy group (-

OC₂H₅) or the entire ester functional group. The NIST Mass Spectrometry Data Center

provides reference spectra for this compound.[3]

Synthesis and Purification Protocol: Fischer
Esterification
A standard and reliable method for preparing Ethyl 3-furoate is the Fischer esterification of 3-

furoic acid with ethanol, catalyzed by a strong acid. This protocol is a self-validating system

based on fundamental organic chemistry principles.

Experimental Rationale
The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an

excess of one reactant, typically the alcohol (ethanol), is used. A strong acid catalyst is required

to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more

electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Methodology
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 3-furoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid

(H₂SO₄) or p-toluenesulfonic acid (PTSA).

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8

hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the

reaction mixture into a separatory funnel containing cold water or ice. Neutralize the excess

acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until

effervescence ceases.
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Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as

diethyl ether or ethyl acetate. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with water and then with brine

(saturated NaCl solution) to remove any remaining water-soluble impurities.

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like anhydrous

sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via vacuum distillation to obtain pure Ethyl 3-
furoate.[2]
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Caption: Fischer Esterification workflow for Ethyl 3-furoate synthesis.

Reactivity and Synthetic Applications
Ethyl 3-furoate is a valuable intermediate due to the distinct reactivity of its furan ring and

ester functional group.
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Reactivity of the Furan Ring
The furan moiety can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions, providing a

pathway to highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives.[12] These adducts are

versatile synthons for generating complex carbocyclic products.[12] Furthermore, the furan ring

can undergo regioselective metal-catalyzed cross-coupling reactions. For instance, it

participates in palladium(0)-catalyzed arylation with aryl bromides, demonstrating its utility in

constructing bi-aryl structures.[2]

Ethyl 3-furoate

Arylated Furan Derivative

 Cross-Coupling

Diels-Alder Adduct
(7-Oxabicycloheptene)

 [4+2] Cycloaddition

Aryl Bromide (Ar-Br)
+ Pd(0) Catalyst

Dienophile
(e.g., Maleimide)

Click to download full resolution via product page

Caption: Key reaction pathways for Ethyl 3-furoate.

Reactivity of the Ester Group
The ethyl ester functionality can undergo standard ester transformations:

Hydrolysis: Conversion back to 3-furoic acid under acidic or basic conditions.

Reduction: Reduction to the corresponding alcohol (furan-3-ylmethanol) using strong

reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: Conversion to other esters by reacting with a different alcohol under

catalytic conditions.

Applications in Synthesis
Its utility as a starting material has been demonstrated in the synthesis of various complex

molecules:
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It serves as a precursor for compounds with potential anti-tumor activity, such as ethyl 3-aryl-

4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates.[13]

It has been used as a starting reagent for the synthesis of fluorinated bicyclic compounds

and sulfonamides, which are structures of interest in medicinal chemistry.[2][6]

The broader class of furoic acid esters are used as reagents for various biological studies.[7]

Safety, Handling, and Storage
Proper safety protocols are mandatory when handling Ethyl 3-furoate.

Hazard Classification: It is classified as a flammable liquid and vapor (H226).[1][2][14]

Precautionary Measures:

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[14]

Use explosion-proof electrical and lighting equipment.[14]

Wear protective gloves, clothing, and eye protection.[14]

Avoid inhalation of vapors and ensure work is conducted in a well-ventilated area, such as

a fume hood.[14]

Ground and bond containers and receiving equipment to prevent static discharge.[14]

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14]

Recommended storage temperature is between 2-8°C.[2][6] It should be stored away from

incompatible materials and oxidizing agents.[14]

Conclusion
Ethyl 3-furoate is a foundational building block in modern organic synthesis. Its well-defined

physicochemical properties and clear spectroscopic signatures allow for reliable identification

and quality control. The dual reactivity of the furan nucleus and the ester moiety provides

chemists with a versatile tool for constructing complex molecular frameworks, making it a

valuable intermediate in the fields of drug discovery, agrochemicals, and materials science. A
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thorough understanding of its synthesis, reactivity, and handling is essential for its effective and

safe utilization in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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